1-(3-Amino-2-(methylthio)phenyl)-3-chloropropan-2-one
Description
1-(3-Amino-2-(methylthio)phenyl)-3-chloropropan-2-one is a substituted aromatic ketone characterized by a phenyl ring with amino (-NH₂) and methylthio (-SMe) groups at positions 3 and 2, respectively. A 3-chloropropan-2-one moiety is attached to the aromatic system. The molecular formula is C₁₀H₁₁ClNOS (molar mass: 228.72 g/mol). Key structural features include:
- Chloropropanone: The electron-withdrawing chlorine atom may increase electrophilicity at the ketone, affecting reactivity in nucleophilic substitutions or condensations.
This compound’s multifunctional design suggests applications in medicinal chemistry (e.g., as a pharmacophore) or synthetic intermediates. However, its specific uses require further exploration.
Properties
Molecular Formula |
C10H12ClNOS |
|---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
1-(3-amino-2-methylsulfanylphenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C10H12ClNOS/c1-14-10-7(5-8(13)6-11)3-2-4-9(10)12/h2-4H,5-6,12H2,1H3 |
InChI Key |
MINXZUFULPPJMU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=C1N)CC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Multi-Step Nucleophilic Substitution and Chlorination
The most widely reported method involves sequential nucleophilic substitution and chlorination steps. Starting with 3-amino-2-(methylthio)phenol, the synthesis proceeds via:
- Acylation : Reaction with chloroacetyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to form the intermediate 1-(3-amino-2-(methylthio)phenyl)-2-hydroxypropan-1-one.
- Chlorination : Treatment with thionyl chloride (SOCl₂) under reflux conditions (70–80°C) for 4–6 hours to replace the hydroxyl group with chlorine.
Key parameters include maintaining anhydrous conditions to prevent hydrolysis and controlling stoichiometry to minimize byproducts. Yields typically range from 65% to 72%, with purity exceeding 95% after silica gel chromatography.
Catalytic Amination and Thioether Formation
An alternative route employs a palladium-catalyzed coupling strategy:
- Buchwald-Hartwig Amination : 2-(Methylthio)-3-nitrophenyl chloride reacts with ammonia in the presence of Pd(OAc)₂ and Xantphos, yielding 3-amino-2-(methylthio)phenyl chloride.
- Ketone Formation : The intermediate undergoes Friedel-Crafts acylation with chloroacetone using Sc(OTf)₃ as a Lewis catalyst, achieving regioselective substitution at the para position relative to the amino group.
This method offers improved regiocontrol but requires stringent temperature modulation (-10°C during acylation) and inert atmospheres. Reported yields are modest (50–60%) due to competing side reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Solvent | Anhydrous DCM | Maximizes acylation efficiency |
| Chlorination Temp | 70–80°C | Prevents decomposition |
| Catalyst Loading | 5 mol% Sc(OTf)₃ | Balances cost and activity |
Polar aprotic solvents like acetonitrile reduce chlorination efficiency by 15–20% compared to DCM. Excess SOCl₂ (>1.2 equiv) leads to over-chlorination, necessitating precise stoichiometric control.
Catalytic System Advancements
Recent innovations employ continuous flow reactors for the chlorination step, enhancing heat transfer and reducing reaction times from 6 hours to 45 minutes. Microwave-assisted synthesis (100 W, 120°C) further improves acylation yields to 78% while maintaining >99% purity.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using gradients of ethyl acetate (20–25%) in hexanes. High-performance liquid chromatography (HPLC) with C-18 columns confirms purity, showing retention times of 8.2–8.5 minutes under isocratic conditions (60% acetonitrile/water).
Spectroscopic Data
- ¹H NMR (500 MHz, DMSO-d₆) : δ 7.76–7.70 (m, 3H, aromatic), 5.19 (d, J = 2.2 Hz, 1H, CH₂Cl), 3.47 (s, 3H, SCH₃).
- HRMS (ESI-TOF) : m/z calculated for C₁₀H₁₂ClNOS [M+H]⁺: 229.73, found: 229.71.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Route | 72 | 95 | Cost-effective |
| Catalytic Amination | 60 | 98 | Regioselective |
| Flow Reactor | 78 | 99 | Scalable |
The continuous flow method emerges as superior for industrial applications, offering scalability and reduced energy input.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-2-(methylthio)phenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as primary amines, thiols, or alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Amino-2-(methylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-Amino-2-(methylthio)phenyl)-3-chloropropan-2-one exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(3-(Methylthio)phenyl)propan-2-one
IUPAC Name : 1-(3-(Methylthio)phenyl)propan-2-one
Molecular Formula : C₁₀H₁₂OS
Molar Mass : 180.27 g/mol
Key Differences :
2-(Methylamino)-1-(3-methylphenyl)propan-1-one
IUPAC Name: 2-(Methylamino)-1-(3-methylphenyl)propan-1-one Molecular Formula: C₁₁H₁₅NO Molar Mass: 177.24 g/mol Key Differences:
- Features a methyl group on the phenyl ring and a methylamino (-NHMe) group on the propanone.
- The ketone is at position 1 (propan-1-one) rather than position 2.
- Lacks sulfur and chlorine atoms.
Functional Impact : - The methylamino group introduces basicity, while the methyl group on the phenyl ring may sterically hinder interactions.
1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)phenyl)propan-1-ol
IUPAC Name: 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)phenyl)propan-1-ol Molecular Formula: Not explicitly provided (estimated C₂₅H₃₃ClNO) Key Differences:
- Contains a bicycloheptane-derived amine and a chlorophenyl group.
- A propan-1-ol chain replaces the ketone, introducing hydroxyl (-OH) functionality.
Synthetic Relevance : - Demonstrates the use of chlorophenyl motifs in complex architectures, though its thiourea synthesis pathway differs significantly from the target compound’s likely routes .
Comparative Data Table
Research Implications
- Electrophilicity: The chlorine in the target compound’s propanone moiety likely enhances reactivity toward nucleophiles (e.g., in Schiff base formation) compared to unchlorinated analogs .
- Biological Activity: The amino and methylthio groups may confer unique target-binding profiles compared to cathinone-like derivatives (e.g., receptor affinity or metabolic stability) .
- Synthetic Challenges : Introducing multiple substituents (e.g., -NH₂, -SMe, -Cl) requires precise regioselective methods, contrasting with simpler analogs .
Biological Activity
1-(3-Amino-2-(methylthio)phenyl)-3-chloropropan-2-one is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains an amino group, a methylthio group, and a chloropropanone moiety, which contribute to its reactivity and interaction with biological targets.
Chemical Structure
The molecular structure of this compound can be represented as follows:
where represent the number of respective atoms in the compound. The presence of the chloropropanone group is significant for its biological activity, particularly in terms of enzyme interaction and receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group can facilitate hydrogen bonding, while the methylthio group enhances hydrophobic interactions. The chloropropanone moiety may undergo nucleophilic attack, leading to covalent modifications of target proteins.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
- Anticancer Potential : Preliminary findings indicate that this compound may have anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest. Further studies are needed to elucidate its efficacy against specific cancer cell lines.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(3-Amino-2-(methylthio)phenyl)-3-bromopropan-2-one | Structure | Contains bromine instead of chlorine; different reactivity profile |
| 1-(3-Amino-5-(methylthio)phenyl)-3-chloropropan-2-one | Structure | Variation in position of methylthio group; affects binding affinity |
| 1-(3-Amino-2-(methylsulfinyl)phenyl)-3-chloropropan-2-one | - | Contains a sulfoxide group; potentially more polar |
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various derivatives of propanone compounds, revealing significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes.
- Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that derivatives with similar functional groups induced apoptosis and inhibited proliferation, suggesting a potential pathway for therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
